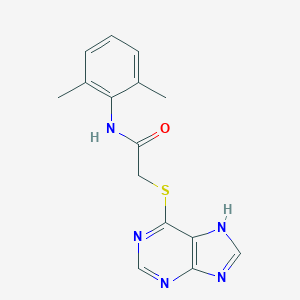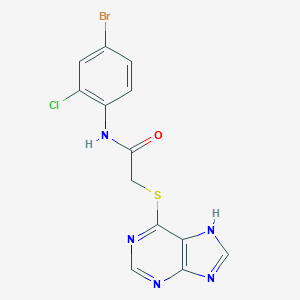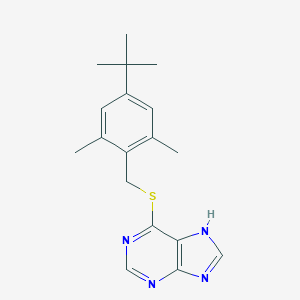
N-(2,6-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenyl group and a purinylsulfanyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylphenylamine and 6-chloropurine.
Formation of Intermediate: The 2,6-dimethylphenylamine is reacted with chloroacetyl chloride to form an intermediate, 2-(2,6-dimethylphenylamino)acetyl chloride.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 6-chloropurine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification Techniques: Employing purification techniques such as recrystallization or chromatography to obtain a high-purity product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Solvents: Typical solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Produced via reduction reactions.
Substituted Purines: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purine derivatives.
Biochemistry: Studied for its interactions with enzymes and nucleic acids.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may interfere with nucleic acid synthesis or protein function, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide: can be compared with other purine derivatives such as:
Uniqueness
Structural Features: The presence of both a dimethylphenyl group and a purinylsulfanyl group makes it unique.
Biological Activity: Its unique structure may confer distinct biological activities compared to other purine derivatives.
Propiedades
Fórmula molecular |
C15H15N5OS |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H15N5OS/c1-9-4-3-5-10(2)12(9)20-11(21)6-22-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,20,21)(H,16,17,18,19) |
Clave InChI |
MYHUWKTZJYGGBT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC3=C2NC=N3 |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(diphenylmethyl)propanamide](/img/structure/B282777.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282778.png)
![N-(diphenylmethyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B282780.png)
![N-(4-bromophenyl)-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzamide](/img/structure/B282781.png)
![2-chloro-N-[5-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B282783.png)
![N-(4-acetylphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282785.png)
![N-(4-methylphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282786.png)
![N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B282787.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-acetylphenyl)acetamide](/img/structure/B282788.png)
![N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282789.png)
![N-(4-acetylphenyl)-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide](/img/structure/B282794.png)
![4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-phenylbenzamide](/img/structure/B282795.png)
